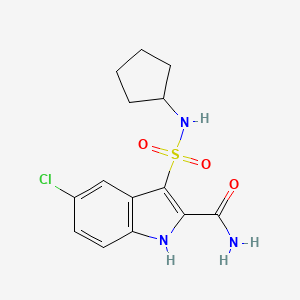
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムは、そのユニークな構造と特性で知られる化学化合物です。これは、触媒、材料科学、製薬など、さまざまな分野での用途について広く研究されているイミダゾリウム塩のクラスに属します。
準備方法
合成経路と反応条件
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムの合成は、通常、4-ブロモ-2,6-ジメチルアニリンとグリオキサールを酸触媒の存在下で反応させることから始まります。反応は、中間体イミダゾリジンの形成を経て進行し、その後、適切なハロゲン化剤で処理することにより、イミダゾリジン-1-イウム塩に変換されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。プロセスは、収率と純度を最適化するために、しばしば連続フローリアクターと結晶化やクロマトグラフィーなどの高度な精製技術が採用されます。
化学反応の分析
反応の種類
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムは、以下のものを含むさまざまな化学反応を起こします。
置換反応: 臭素原子は他の求核剤と置換することができます。
酸化と還元: イミダゾリジン環は、特定の条件下で酸化または還元を受けることができます。
カップリング反応: より大きな分子構造を形成するために、カップリング反応に参加することができます。
一般的な試薬と条件
置換: 一般的な試薬には、ナトリウムメトキシド、カリウムtert-ブトキシド、およびその他の強塩基が含まれます。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用することができます。
還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムが含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応はさまざまな置換イミダゾリジン-1-イウム塩を生成する可能性があり、酸化と還元はイミダゾリジン環の異なる酸化状態をもたらす可能性があります。
科学的研究の応用
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムは、いくつかの科学研究の用途があります。
触媒: これは、特にクロスカップリング反応において、遷移金属触媒におけるリガンドとして使用されます。
材料科学: この化合物は、ユニークな電気的および光学的特性を持つ新素材の開発における可能性について研究されています。
製薬: その製薬中間体としての可能性と生物活性について、研究が進められています。
作用機序
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムが効果を発揮するメカニズムは、酵素や受容体などの分子標的との相互作用に関与しています。イミダゾリジン環は、酵素の活性部位と相互作用し、その活性を阻害または調節することができる可能性があります。臭素原子は、標的分子とハロゲン結合を形成することによっても、これらの相互作用に役割を果たしている可能性があります。
類似化合物の比較
類似化合物
- 1,3-ビス(2,6-ジイソプロピルフェニル)イミダゾリウムクロリド
- 1,3-ビス(2,4,6-トリメチルフェニル)イミダゾリウムクロリド
独自性
1,3-ビス(4-ブロモ-2,6-ジメチルフェニル)イミダゾリジン-1-イウムは、臭素原子の存在により、その反応性と他の分子との相互作用に大きな影響を与えるため、独特です。これは、異なる置換基を持つ可能性のある他のイミダゾリウム塩とは異なります。
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other imidazolium salts that may have different substituents.
特性
CAS番号 |
870123-17-4 |
|---|---|
分子式 |
C19H23Br2N2+ |
分子量 |
439.2 g/mol |
IUPAC名 |
1,3-bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium |
InChI |
InChI=1S/C19H22Br2N2/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4/h7-10H,5-6,11H2,1-4H3/p+1 |
InChIキー |
VJSZCVRJGVYTGV-UHFFFAOYSA-O |
正規SMILES |
CC1=CC(=CC(=C1[NH+]2CCN(C2)C3=C(C=C(C=C3C)Br)C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



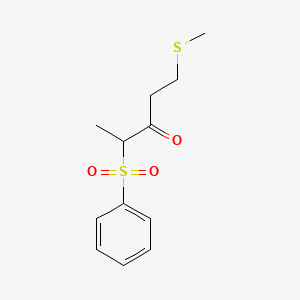
silane](/img/structure/B12545942.png)
![N-hydroxy-4-[(4-phenylbutanoylamino)methyl]benzamide](/img/structure/B12545945.png)
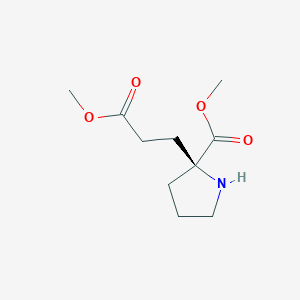
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
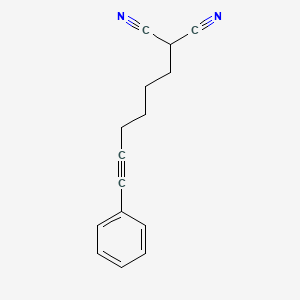

![Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-](/img/structure/B12545981.png)
![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
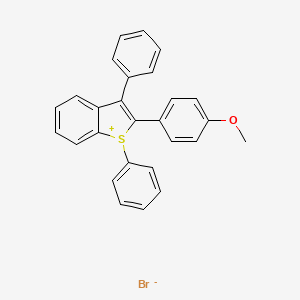
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
